1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea
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Overview
Description
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for drug development and other scientific research applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The compound’s density is predicted to be 119±01 g/cm3 , which could potentially influence its bioavailability.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent to moderate activity against cancer cell lines such as mcf-7 and hela .
Preparation Methods
The synthesis of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Alkylation: The imidazo[1,2-a]pyridine intermediate is then alkylated using ethyl bromide to introduce the ethyl group at the nitrogen atom.
Urea formation: The final step involves the reaction of the alkylated imidazo[1,2-a]pyridine with isopropyl isocyanate to form the urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different substituents at specific positions on the imidazo[1,2-a]pyridine ring.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives
Scientific Research Applications
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. .
Biological Research: It is used as a tool compound to study the mechanisms of action of imidazo[1,2-a]pyridine derivatives and their effects on cellular pathways.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its anti-inflammatory and analgesic properties.
3-Methylimidazo[1,2-a]pyridine: Studied for its antimicrobial activity.
4-Chloroimidazo[1,2-a]pyridine: Investigated for its potential as an anti-cancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives .
Properties
IUPAC Name |
1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-17(14(19)16-11(2)3)10-12-9-15-13-7-5-6-8-18(12)13/h5-9,11H,4,10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUYWXNKEIDKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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